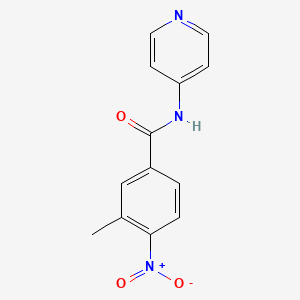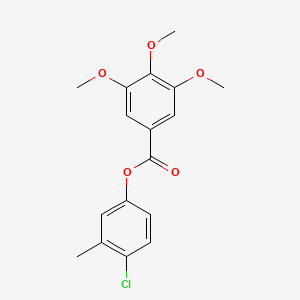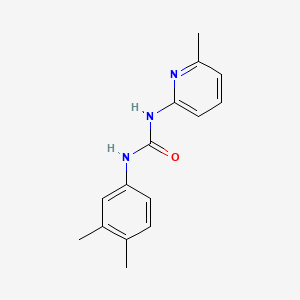
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAPC is a carbamate derivative of phenothiazine, a heterocyclic compound that has been widely used in the pharmaceutical industry. EAPC has been found to exhibit interesting biological activities, making it a promising candidate for various applications in the fields of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is not yet fully understood. However, studies have suggested that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate exerts its biological activities through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the induction of apoptosis in cancer cells. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to modulate the expression of various inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, there are also some limitations to the use of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate in laboratory experiments. The compound has low solubility in water, which may limit its bioavailability and effectiveness in certain applications. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research and development of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate. One potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can protect against oxidative stress and inflammation, which are key factors in the development of these diseases. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a therapeutic agent for these conditions.
Another potential application of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is in the development of novel anticancer therapies. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can induce apoptosis in cancer cells and inhibit their growth. Further research is needed to determine the potential of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate as a chemotherapeutic agent and to identify the mechanisms underlying its anticancer properties.
Overall, ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate is a promising compound with potential applications in various fields of science and medicine. Further research is needed to fully understand its biological properties and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can be achieved through a multi-step process that involves the reaction of phenothiazine with acryloyl chloride, followed by the reaction with ethyl carbamate. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These properties make ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate a promising candidate for various applications in the fields of medicine and biotechnology. Studies have shown that ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ethyl (10-acryloyl-10H-phenothiazin-2-yl)carbamate has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-17(21)20-13-7-5-6-8-15(13)24-16-10-9-12(11-14(16)20)19-18(22)23-4-2/h3,5-11H,1,4H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCYGVQASLSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(10-prop-2-enoylphenothiazin-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
